molecular formula C20H17N3OS B12135209 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B12135209
M. Wt: 347.4 g/mol
InChI Key: ZYXPZCPNOZJZED-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring via a carboxamide group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Thiophene derivatives also exhibit significant pharmacological activities, making this compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the alkylated benzimidazole with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzimidazole can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Benzimidazole amines.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene sulfoxides.

Uniqueness

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]thiophene-2-carboxamide is unique due to its combined benzimidazole and thiophene structures, which confer a broad range of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H17N3OS/c24-20(18-11-6-12-25-18)21-13-19-22-16-9-4-5-10-17(16)23(19)14-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,24)

InChI Key

ZYXPZCPNOZJZED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CS4

Origin of Product

United States

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